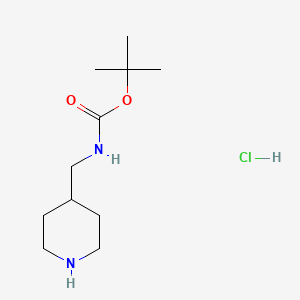

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride

Descripción

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H24N2O2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a carbamate functional group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Propiedades

IUPAC Name |

tert-butyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFYUSHKQUUFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373196 | |

| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049727-98-1 | |

| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Carbamate Formation via Di-tert-Butyl Dicarbonate

Reaction Overview

This two-step method begins with 4-piperidinecarboxamide and di-tert-butyl dicarbonate (Boc₂O) in aqueous triethylamine (TEA). The Boc group is introduced to the piperidine nitrogen, followed by Hofmann degradation to yield the free amine, which is subsequently converted to the hydrochloride salt.

Experimental Protocol

- Step 1 : 4-Piperidinecarboxamide (50 g), distilled water (100 mL), and TEA (50 g) are stirred at 25°C. Boc₂O (80 g) is added dropwise, and the mixture reacts for 10 hours. After adjusting the pH to 7 with 20% HCl, the product is extracted with dichloromethane, concentrated, and crystallized in acetone (yield: 75 g, 95% purity).

- Step 2 : The intermediate (50 g) is treated with bromine (80 g) in 60% NaOH (200 mL) under reflux for 5 hours. The mixture is acidified with dilute HCl, extracted with chloroform, and crystallized in petroleum ether to yield tert-butyl (piperidin-4-ylmethyl)carbamate hydrochloride (45 g, 98% purity).

Key Advantages

Coupling Reactions Using DIPEA in MeCN

Reaction Overview

Hydrochloride Salt Formation via Acidic Workup

Reaction Overview

The free base of tert-butyl (piperidin-4-ylmethyl)carbamate is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Experimental Protocol

- The free base (10 g) is dissolved in ethyl acetate (50 mL) and cooled to 0°C. HCl gas is bubbled through the solution until precipitation completes. The solids are filtered, washed with cold ethyl acetate, and dried under vacuum (yield: 95%).

Key Advantages

Thermal Deprotection in Continuous Flow Systems

Reaction Overview

Supercritical fluid conditions (270°C) selectively remove the N-Boc group without affecting other functional groups, enabling telescoped synthesis.

Experimental Protocol

- A solution of N-Boc-protected amine in MeCN/acetone (7:3) is pumped through a stainless steel reactor at 270°C for 10 minutes. The deprotected amine is immediately quenched with triethylamine and coupled with benzoyl chloride to form derivatives (yield: 79%).

Key Advantages

Comparative Analysis of Methods

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Primary or secondary amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of drugs targeting neurological and psychiatric disorders.

Industry: In the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The piperidine ring may also interact with receptor sites, affecting signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (4-methylpiperidin-4-yl)carbamate

- tert-Butyl (phenylmethylene)carbamate

- tert-Butyl methyl (piperidin-4-ylmethyl)carbamate

Uniqueness

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in organic synthesis and pharmaceutical research.

Actividad Biológica

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a carbamate moiety. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-positive bacteria. It has shown effectiveness against drug-resistant strains such as:

- Staphylococcus aureus (methicillin-resistant, MRSA)

- Enterococcus faecium (vancomycin-resistant, VREfm)

The minimum inhibitory concentrations (MICs) for these bacteria range from 0.78 to 3.125 µg/mL , comparable to established antibiotics like vancomycin and linezolid .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 | Strong bactericidal activity |

| Enterococcus faecium (VREfm) | 3.125 | Effective against resistant strains |

| Staphylococcus epidermidis | 1.56 | Potent against biofilm-forming strains |

Neuropharmacological Potential

The piperidine structure in this compound suggests potential effects on the central nervous system. Preliminary studies indicate that it may interact with neurotransmitter receptors, possibly influencing neuroactive pathways .

Case Study: In Vitro Neuroprotection

In vitro studies have demonstrated that related compounds can protect astrocytes from amyloid-beta-induced toxicity, suggesting a neuroprotective role. For instance, derivatives similar to this compound exhibited a reduction in TNF-α levels and oxidative stress markers in astrocyte cultures treated with amyloid-beta .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways specific to bacteria.

- Neuropharmacological Effects : The piperidine ring may facilitate binding to neurotransmitter receptors or enzymes involved in neurotransmission, potentially modulating synaptic activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate protection. For example, tert-butyl carbamate intermediates are formed by reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane). Subsequent steps may include alkylation or reductive amination, followed by HCl salt formation .

- Critical Intermediates :

- Piperidin-4-ylmethylamine (free base precursor).

- Boc-protected intermediates (e.g., tert-butyl (piperidin-4-ylmethyl)carbamate).

Q. How should researchers characterize the purity and identity of this compound?

- Analytical Workflow :

- HPLC/GC-MS : To assess purity (>95% recommended for research use).

- NMR Spectroscopy : Confirm structural integrity (e.g., tert-butyl group protons at ~1.4 ppm in ¹H NMR).

- Melting Point : Compare with literature values for consistency .

- Common Pitfalls : Hygroscopicity may affect mass measurements; store in anhydrous conditions.

Q. What safety precautions are essential when handling this compound in the laboratory?

- Protocol :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential dust inhalation hazards.

- Storage : Keep in a dry, cool environment (2–8°C) in airtight containers .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Strategies :

- Catalyst Screening : Use Pd/C or Raney nickel for reductive steps to enhance efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve Boc protection kinetics.

- Temperature Control : Maintain ≤0°C during sensitive steps (e.g., amine alkylation) to minimize side reactions .

- Case Study : A 2021 study achieved 85% yield by coupling Boc-protection with in-situ HCl salt crystallization .

Q. How should conflicting data on the compound’s solubility profile be resolved?

- Troubleshooting :

- Solubility Testing : Perform gradient experiments in water, DMSO, and ethanol.

- pH Dependence : Solubility increases in acidic buffers (pH <4) due to protonation of the piperidine nitrogen.

- Validation : Cross-reference with peer-reviewed datasets (e.g., PubChem, excluding non-curated sources) .

Q. What advanced techniques validate the compound’s stability under long-term storage?

- Stability Protocols :

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor via TLC or HPLC.

- Mass Spectrometry : Detect decomposition products (e.g., tert-butyl alcohol from Boc cleavage).

- Recommendation : Lyophilization improves stability for biological assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Root Cause : Variations may arise from polymorphic forms or residual solvents.

- Resolution :

- Recrystallize using a standardized solvent system (e.g., ethanol/water).

- Submit samples for DSC analysis to identify polymorph transitions .

Application in Drug Development

Q. What role does this compound play in medicinal chemistry research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.